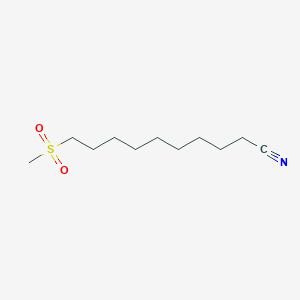
(R)-Oxiracetam
Übersicht
Beschreibung
(R)-Oxiracetam is a nootropic drug. It has been shown to improve cognition and memory.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies and Enantiomer Comparison
(R)-Oxiracetam, along with its enantiomer (S)-Oxiracetam, has been studied for its pharmacokinetic properties. A comparative study in rats revealed the pharmacokinetic profiles of racemic oxiracetam and its pure enantiomers, highlighting their absorption and elimination processes. This research is crucial for understanding how (R)-Oxiracetam behaves in the body and its potential therapeutic applications (Zhang et al., 2015).
Role in Cognitive Impairment and Dementia
Research has demonstrated the efficacy of Oxiracetam in improving learning and memory in animals with cerebral impairment. Studies have shown its potential in treating chronic cerebral impairment due to aging, cerebrovascular lesions, and congenital microencephaly (Banfi & Dorigotti, 1986). Additionally, it has been evaluated in clinical trials for its effects on dementia patients, showing positive impacts on memory and cognitive functions (Itil et al., 1986).
Comparison in Animal Models
Pharmacokinetic comparisons between (S)-oxiracetam and (R)-oxiracetam in beagle dogs have also been conducted. This research helps in understanding the differing effects of the two enantiomers, which is significant for their therapeutic use (Wang et al., 2016).
Efficacy in Chronic Cerebral Hypoperfusion
Studies indicate that (S)-oxiracetam, rather than (R)-oxiracetam, is effective in alleviating cognitive impairment caused by chronic cerebral hypoperfusion. This research suggests the potential of (S)-oxiracetam in treating cognitive impairments due to cerebral hypoperfusion (Li et al., 2017).
Further Clinical and Preclinical Studies
Several other studies have explored the clinical and preclinical applications of Oxiracetam. These include investigations into its effects on patients with organic brain syndrome, its pharmacological features, and its interaction with various neurotransmitter systems (Hjorther et al., 1987; Moglia et al., 1986; Yun, 2011)
Eigenschaften
IUPAC Name |
2-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLAQQPQKRMGSS-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN(C1=O)CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218414 | |
| Record name | 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Oxiracetam | |
CAS RN |
68252-28-8 | |
| Record name | (4R)-4-Hydroxy-2-oxo-1-pyrrolidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68252-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068252288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the pharmacokinetic differences between (S)-oxiracetam and (R)-oxiracetam?
A: Research indicates significant pharmacokinetic differences between the two enantiomers. Studies in rats show that after oral administration, the concentration of (S)-oxiracetam in plasma is significantly higher than that of (R)-oxiracetam at early time points []. This suggests (S)-oxiracetam might be absorbed more rapidly. Additionally, the area under the curve (AUC) and maximum concentration (Cmax) were significantly greater for (S)-oxiracetam, implying higher overall exposure compared to (R)-oxiracetam []. Similar results were observed in beagle dogs, where (S)-oxiracetam exhibited higher plasma concentrations at specific time points and a tendency towards higher AUC compared to (R)-oxiracetam []. These findings highlight the stereoselective absorption of oxiracetam enantiomers, potentially influencing their pharmacological effects.
Q2: How is (R)-oxiracetam synthesized?
A: A novel method for synthesizing (R)-oxiracetam utilizes (R)-4-halo-3-hydroxyl-ethyl butyrate and glycine ethyl ester hydrochloride as starting materials []. This approach involves dissociating glycine ethyl ester hydrochloride with diethyl ether and ammonia into glycine ethyl ester before the reaction, enhancing efficiency and reducing the required amount of materials. This method offers advantages such as cost-effectiveness, environmental friendliness, and a high yield of (R)-oxiracetam (up to 33%), making it suitable for large-scale industrial production [].
Q3: Are there specific analytical methods for separating and quantifying (R)-oxiracetam and (S)-oxiracetam?
A: Yes, chiral separation techniques are crucial for distinguishing and analyzing the individual enantiomers of oxiracetam. One such method employs high-performance liquid chromatography (HPLC) with a polysaccharide chiral stationary phase []. This technique allows for the separation and quantification of (R)-oxiracetam and (S)-oxiracetam, enabling researchers to study their individual properties and pharmacokinetic profiles []. Another study describes a validated chiral UPLC-MS/MS method for quantifying both enantiomers in human plasma, urine, and feces, highlighting its application in a phase-I clinical pharmacokinetic study [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















